4-Methyl-2-octyl-1,3-dioxolane

Description

Historical Context and Significance of 1,3-Dioxolane (B20135) Derivatives in Organic Synthesis

The study of 1,3-dioxolanes, a class of five-membered heterocyclic acetals, has been a significant area of research in organic chemistry. smolecule.comchemicalbook.com These compounds are characterized by a five-membered ring containing two oxygen atoms at the 1 and 3 positions. smolecule.com Their importance in organic synthesis primarily stems from their role as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols. smolecule.comwikipedia.org This protective function is crucial as it prevents these functional groups from participating in unwanted reactions during complex multi-step syntheses. wikipedia.org The formation of the 1,3-dioxolane is readily achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, a process that can be reversed under specific conditions to regenerate the original functional group. smolecule.comchemicalbook.comorganic-chemistry.org

Beyond their use as protecting groups, 1,3-dioxolane derivatives are recognized as important structural motifs in a variety of pharmacologically active molecules, exhibiting antiviral, antifungal, and anti-HIV properties. chemicalbook.com They also serve as versatile building blocks for the synthesis of complex molecules, including natural products and functional materials. smolecule.com Furthermore, some 1,3-dioxolanes act as polar aprotic solvents. smolecule.com The development and synthesis of various substituted 1,3-dioxolanes have expanded their applications into industries such as fragrances and polymers. researchgate.net

Structural Classification and General Characteristics of 4-Methyl-2-octyl-1,3-dioxolane

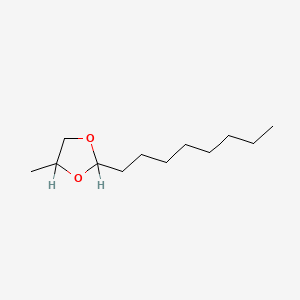

This compound is an organic compound belonging to the 1,3-dioxolane family. foodb.ca Its structure consists of a central 1,3-dioxolane ring substituted with a methyl group at the 4-position and an octyl group at the 2-position. uni.luepa.gov As a member of the 1,3-dioxolane class, it is classified as an aliphatic heteromonocyclic compound and an acetal (B89532). foodb.ca The presence of the long octyl chain imparts significant hydrophobic character to the molecule.

The general synthesis of such disubstituted 1,3-dioxolanes involves the acetalization or ketalization of an aldehyde or ketone with a diol in the presence of an acid catalyst. chemicalbook.com Specifically, this compound can be synthesized from the reaction of nonanal (B32974) (an aldehyde with an eight-carbon chain) and propylene (B89431) glycol (1,2-propanediol), which provides the methyl group at the 4-position of the resulting dioxolane ring. axsyn.com

The molecular formula for this compound is C12H24O2. uni.luepa.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H24O2 | uni.luepa.gov |

| Molecular Weight | 200.32 g/mol | epa.govaxsyn.com |

| IUPAC Name | This compound | uni.luepa.gov |

| CAS Number | 68391-39-9 | epa.govaxsyn.comchemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Scope and Research Objectives for the Academic Investigation of this compound

The academic investigation of this compound encompasses several key research objectives. A primary focus is the detailed characterization of its physicochemical properties, including spectroscopic analysis and determination of properties like boiling point and solubility, which are crucial for its handling and application in chemical reactions. ontosight.ai Further research aims to explore and optimize its synthesis, potentially investigating different catalysts or reaction conditions to improve yield and efficiency. chemicalbook.com

Given the biological activity observed in other 1,3-dioxolane derivatives, a significant research avenue is the investigation of the potential biological activities of this compound. chemicalbook.comresearchgate.net This includes screening for antibacterial and antifungal properties. researchgate.net For instance, studies on other substituted 1,3-dioxolanes have demonstrated activity against various bacterial and fungal strains. researchgate.net

Another area of research interest lies in its potential applications in material science. For example, related dioxolane compounds are used as comonomers in the synthesis of polyacetals and other polymers. wikipedia.org Therefore, research could explore the polymerization of this compound or its use as an additive to impart specific properties, such as hydrophobicity, to polymers. researchgate.net The presence of both a hydrophilic dioxolane ring and a hydrophobic octyl chain suggests potential utility as a surfactant or in formulation science, which warrants further investigation.

Table 2: Research Areas for this compound

| Research Area | Key Objectives |

|---|---|

| Synthesis and Characterization | - Optimization of synthetic routes. - Detailed spectroscopic analysis (NMR, IR, MS). - Determination of physical properties (boiling point, solubility, etc.). |

| Biological Activity Screening | - Evaluation of antibacterial and antifungal efficacy. - Investigation of potential applications in medicinal chemistry. |

| Material Science Applications | - Exploration as a monomer for polymerization. - Use as an additive to modify polymer properties. - Investigation of surfactant properties. |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2-octyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-12-13-10-11(2)14-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNUIQKIUPCFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1OCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867586 | |

| Record name | 1,3-Dioxolane, 4-methyl-2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fruity aroma | |

| Record name | Nonanal propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1721/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Nonanal propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1721/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.889 | |

| Record name | Nonanal propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1721/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68391-39-9 | |

| Record name | 4-Methyl-2-octyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68391-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanal propyleneglycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octyl-4-methyl-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-octyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAL PROPYLENEGLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28H9SFA7YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonanal propyleneglycol acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Strategic Approaches for 4 Methyl 2 Octyl 1,3 Dioxolane

Established Pathways for 1,3-Dioxolane (B20135) Ring Formation

The formation of the 1,3-dioxolane ring is a cornerstone of organic synthesis, primarily achieved through the reaction of a carbonyl compound with a 1,2-diol. This reaction, known as acetalization or ketalization, is typically reversible and catalyzed by acid.

Acid-Catalyzed Acetalization and Ketalization Reactions

The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed reaction of an aldehyde or a ketone with a 1,2-diol. imist.mawikipedia.org In the case of 4-methyl-2-octyl-1,3-dioxolane, this would involve the reaction of nonanal (B32974) (an aldehyde) with 1,2-propanediol. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org Common Brønsted acids used include p-toluenesulfonic acid and sulfuric acid. acs.orgresearcher.life Lewis acids such as erbium(III) triflate have also been shown to be effective catalysts. acs.org

To drive the equilibrium towards the formation of the dioxolane, water, a byproduct of the reaction, is usually removed. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent like molecular sieves. organic-chemistry.org The choice of solvent and catalyst can significantly influence the reaction's efficiency and selectivity. researcher.liferesearchgate.net For instance, using an acid-modified montmorillonite (B579905) clay catalyst has been shown to achieve high conversion and selectivity at room temperature. researcher.liferesearchgate.net

| Catalyst Type | Example | Key Features |

| Brønsted Acid | p-Toluenesulfonic acid | Commonly used, effective for driving the reaction. researcher.life |

| Lewis Acid | Erbium(III) triflate | Catalyzes acetonide formation from epoxides. acs.org |

| Heterogeneous | Acid-modified MMT | Allows for easier separation and potential reuse. researcher.liferesearchgate.net |

Mechanism of Dioxolane Ring Closure from Diols and Carbonyl Precursors

The acid-catalyzed formation of a 1,3-dioxolane from a diol and a carbonyl compound proceeds through a well-established multi-step mechanism. libretexts.orgmasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon. acs.orglibretexts.org

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,2-diol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate. libretexts.org

Protonation of the Hemiacetal Hydroxyl Group: The newly formed hydroxyl group of the hemiacetal is then protonated by the acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion. libretexts.org

Intramolecular Ring Closure: The second hydroxyl group of the diol then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

Deprotonation: Finally, a base (which can be the conjugate base of the acid catalyst or another molecule of the diol) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the 1,3-dioxolane product.

This entire process is reversible, and the removal of water is crucial to shift the equilibrium towards the product side. libretexts.orgmasterorganicchemistry.com

Stereoselective Synthesis of this compound Stereoisomers

The presence of a chiral center at the 4-position of the dioxolane ring (due to the methyl group) and another potential chiral center at the 2-position (depending on the substitution) means that this compound can exist as multiple stereoisomers. Achieving stereocontrol in the synthesis of these isomers is a significant challenge and an active area of research.

Enantioselective Approaches for Chiral Dioxolane Formation

The synthesis of enantiomerically enriched 1,3-dioxolanes can be achieved through several strategies. One approach involves the use of chiral catalysts. For example, chiral Brønsted acids, such as those derived from SPINOL, have been used to catalyze the synthesis of 1,3-dioxolanes with modest enantioselectivity. nih.gov Another powerful method is the catalytic asymmetric [3+2] cycloaddition of aldehydes with oxiranes, which can produce chiral 1,3-dioxolanes with high diastereo- and enantioselectivities. rsc.org Innovative rhodium(II)-catalyzed three-component cascade reactions have also been developed to access chiral 1,3-dioxoles with excellent enantioselectivity. rsc.org

Diastereoselective Control in this compound Synthesis

Controlling the diastereoselectivity in the formation of substituted 1,3-dioxolanes is crucial for obtaining a specific stereoisomer. The relative stereochemistry between the substituents at the 2 and 4 positions can often be influenced by the reaction conditions and the nature of the starting materials. For instance, a diastereoselective synthesis of 1,3-dioxolanes has been achieved through a diphenyl phosphonic acid-catalyzed acetalization/oxa-Michael cascade. nih.gov Furthermore, stereoselective formation of substituted 1,3-dioxolanes can be accomplished through a three-component assembly involving the oxidation of alkenes with hypervalent iodine reagents, where the stereoselectivity is controlled by the formation and subsequent trapping of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comnih.gov

| Method | Key Features |

| Diphenyl phosphonic acid-catalyzed cascade | High diastereoselectivity for various aldehydes. nih.gov |

| Hypervalent iodine-mediated oxidation | Stereospecific generation of a dioxolanyl cation intermediate. mdpi.comnih.gov |

| Bismuth-mediated reaction | Diastereoselective construction of anti-4,5-disubstituted-1,3-dioxolanes. rsc.org |

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net For the synthesis of chiral this compound, a suitable chiral starting material containing the required stereocenter would be employed. For example, enantiopure 1,2-propanediol, which is commercially available in both (R) and (S) forms, can be used as the diol component. Reacting enantiopure 1,2-propanediol with nonanal under acid-catalyzed conditions would lead to the formation of a specific diastereomer of this compound. This approach offers a straightforward and often highly efficient route to enantiomerically enriched dioxolanes.

Emerging and Green Chemistry Methodologies for this compound Synthesis

The development of greener synthetic pathways for 1,3-dioxolanes, including this compound, is driven by the need to reduce the environmental impact of chemical processes. carloerbareagents.com Key areas of innovation include performing reactions without harmful solvents, employing advanced catalysts for improved reaction rates and selectivity, and designing sustainable synthetic routes from renewable feedstocks.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, and solvent-free, or neat, reaction conditions are being explored for the synthesis of dioxolanes. cem.com These methods can lead to increased reaction rates, higher yields, and simplified purification processes.

Microwave irradiation has emerged as a powerful tool for promoting chemical reactions under solvent-free conditions. cem.com This technique can significantly reduce reaction times for the formation of 1,3-dioxolanes. While specific studies on the microwave-assisted solvent-free synthesis of this compound are not extensively detailed in the provided results, the general applicability of this method to the synthesis of substituted quinolines and other heterocyclic compounds suggests its potential for this specific molecule. cem.comrsc.org

Another approach to solvent-free synthesis involves the use of solid-supported catalysts. For instance, zeolites such as Hβ have been used as catalysts in the solvent-free synthesis of 2,4-disubstituted quinolines, demonstrating the potential of heterogeneous catalysis in eliminating the need for a solvent. rsc.org Similarly, the synthesis of 1,3-dioxolanes can be achieved under solvent-free conditions using phosphoric acid, which can act as both a catalyst and a reaction medium. scispace.com

The table below summarizes the advantages of employing solvent-free reaction conditions in chemical synthesis.

| Advantage | Description |

| Reduced Environmental Impact | Eliminates the use and disposal of often hazardous organic solvents. |

| Increased Efficiency | Higher concentrations of reactants can lead to faster reaction rates. |

| Simplified Work-up | The absence of a solvent simplifies the isolation and purification of the product. |

| Improved Safety | Reduces the risks associated with flammable and toxic solvents. |

Catalytic Systems for Enhanced Efficiency and Selectivity

The choice of catalyst is critical in the synthesis of 1,3-dioxolanes, influencing both the rate and the stereochemical outcome of the reaction. Research has focused on developing highly efficient and selective catalysts, including both Lewis and Brønsted acids, as well as more complex systems.

Lewis and Brønsted Acid Catalysis: Traditional methods for the synthesis of 1,3-dioxolanes often employ Brønsted acids like p-toluenesulfonic acid or Lewis acids such as zirconium tetrachloride (ZrCl₄). organic-chemistry.org These catalysts facilitate the reaction between a diol and a carbonyl compound. organic-chemistry.org More recently, a variety of other catalytic systems have been investigated to improve efficiency and selectivity. For example, N-benzyl pyridinium (B92312) salts have been shown to be effective catalysts for the formation of cyclic acetals from epoxides and carbonyl compounds under mild conditions. oup.com

Heterogeneous Catalysis: Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and reusability. K10 montmorillonite clay has been identified as an effective catalyst for the synthesis of 1,3-dioxolanes from oxiranes and ketones, with yields ranging from 50-80%. researchgate.net Supported heteropolyacids, such as cesium-substituted dodecatungstophosphoric acid on K10 clay, have also demonstrated high activity in the cycloaddition of epichlorohydrin (B41342) with acetone (B3395972). acs.org Another example is the use of graphene oxide as a catalyst under ultrasonic irradiation for the synthesis of 1,3-dioxolane derivatives from epoxides or 1,2-diols and ketones. researchgate.net

Chiral Catalysis: For the synthesis of specific stereoisomers of this compound, such as the (2R,4S) isomer, chiral catalysts are essential. nih.gov N,N'-dioxide–Gd(III) complexes have been developed for the highly diastereo- and enantioselective [3+2] cycloaddition of aldehydes and oxiranes, yielding chiral 1,3-dioxolanes. rsc.org Similarly, chiral, confined imino-imidodiphosphates have been used to catalyze the asymmetric intermolecular Prins reaction of aryl olefins with formaldehyde, producing enantioenriched 1,3-dioxanes that can be precursors to chiral 1,3-diols. acs.org

The following table provides an overview of various catalytic systems used in the synthesis of 1,3-dioxolanes.

| Catalyst Type | Examples | Key Features |

| Brønsted Acids | p-Toluenesulfonic acid, methanesulfonic acid organic-chemistry.orgresearchgate.net | Standard, effective catalysts, but can be corrosive and difficult to separate. |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), TiO(TFA)₂, TiCl₃(OTf) organic-chemistry.orgresearchgate.net | Highly efficient and chemoselective, often operate under mild conditions. |

| Heterogeneous Catalysts | K10 montmorillonite, supported heteropolyacids, graphene oxide researchgate.netacs.orgresearchgate.net | Reusable, easily separated from the reaction mixture, environmentally friendly. |

| Chiral Catalysts | N,N'-dioxide–Gd(III) complexes, chiral imino-imidodiphosphates rsc.orgacs.org | Enable the synthesis of specific stereoisomers with high enantioselectivity. |

| Organocatalysts | N-benzyl pyridinium salts oup.com | Metal-free, stable, and easy to handle. |

Sustainable Synthetic Route Development

A key aspect of green chemistry is the development of synthetic routes that utilize renewable resources and minimize waste. For the synthesis of this compound, this involves exploring bio-based starting materials and atom-economical reactions.

One promising approach is the use of bio-derived platform chemicals. For example, 1,3-dioxolane derivatives can be synthesized from lactic acid and formaldehyde, both of which can be sourced from renewable feedstocks. rsc.org This strategy aligns with the principles of a circular economy by transforming biomass into valuable chemicals.

The reaction of epoxides with carbon dioxide is another sustainable route to cyclic carbonates, which are structurally related to 1,3-dioxolanes. researchgate.net This method is highly atom-economical as it incorporates CO₂, a greenhouse gas, into the final product. While this specific reaction leads to a dioxolan-2-one structure, the underlying principle of utilizing CO₂ as a C1 building block is a significant advancement in green synthesis.

Furthermore, research into the synthesis of biolubricants from used frying oil has demonstrated the production of dioxolane derivatives, specifically alkyl 8-(2-butyl-5-octyl-1,3-dioxolan-4-yl)octanoates. researchgate.net This process involves the transformation of a waste product into a high-value chemical, showcasing a truly sustainable approach. researchgate.net

The development of sustainable synthetic routes is often coupled with the use of green solvents. Water is an ideal green solvent, and methodologies are being developed to perform reactions in aqueous media. scielo.brmdpi.com For instance, the hydrolysis of 1,3-dioxolane ketals has been successfully carried out in water using a reusable p-sulfonic acid-calix[n]arene catalyst. scielo.br

The table below highlights key strategies for the sustainable synthesis of 1,3-dioxolanes.

| Strategy | Description | Example |

| Use of Renewable Feedstocks | Employing starting materials derived from biomass rather than fossil fuels. | Synthesis from lactic acid and formaldehyde. rsc.org |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reaction of epoxides with carbon dioxide. researchgate.net |

| Valorization of Waste | Converting waste materials into valuable chemical products. | Synthesis of dioxolane derivatives from used frying oil. researchgate.net |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water. | Catalytic hydrolysis of dioxolanes in water. scielo.br |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Methyl 2 Octyl 1,3 Dioxolane

Acid-Catalyzed Ring Opening and Hydrolysis Mechanisms

The 1,3-dioxolane (B20135) ring is susceptible to acid-catalyzed hydrolysis, a reaction that cleaves the acetal (B89532) to regenerate the parent carbonyl compound (nonanal) and 1,2-propanediol. This process is fundamental to its role as a protecting group. The generally accepted mechanism for this reaction involves a two-step process initiated by the protonation of one of the oxygen atoms in the dioxolane ring.

The mechanism proceeds as follows:

Protonation: An acid catalyst, such as a Brønsted or Lewis acid, protonates one of the oxygen atoms of the dioxolane ring, making it a better leaving group. organic-chemistry.org

Ring Opening: The protonated oxygen and its attached carbon are cleaved from the ring, forming a resonance-stabilized oxocarbonium ion intermediate. cdnsciencepub.com This step is typically the rate-determining step. cdnsciencepub.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated, yielding a hemiacetal.

Final Cleavage: The hemiacetal is further protonated and then cleaves to release the original aldehyde or ketone and the diol. cdnsciencepub.com

The rate of this hydrolysis is influenced by the stability of the oxocarbonium ion intermediate. Electron-donating substituents at the C2 position, like the octyl group in 4-methyl-2-octyl-1,3-dioxolane, can stabilize this intermediate and thus facilitate the hydrolysis. Conversely, electron-withdrawing groups would retard the reaction. cdnsciencepub.com The five-membered ring structure of 1,3-dioxolanes generally makes them more susceptible to hydrolysis compared to their six-membered 1,3-dioxane (B1201747) counterparts, a difference attributed to the relative ease of oxocarbonium ion formation. cdnsciencepub.com

Oxidation and Reduction Reactions of the 1,3-Dioxolane Moiety

While generally stable to many oxidizing and reducing agents, the 1,3-dioxolane moiety can undergo specific transformations under certain conditions.

Oxidation: Strong oxidizing agents can cleave the 1,3-dioxolane ring. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the acetal. organic-chemistry.org The oxidation of cyclic acetals can lead to the formation of hydroxy alkyl esters. organic-chemistry.org For example, oxidation with m-chloroperoxybenzoic acid (MCPBA) can yield hydroxy alkyl esters in good yields. organic-chemistry.org In some cases, the presence of strong Lewis acids can enhance the sensitivity of the acetal towards oxidants like KMnO4. organic-chemistry.org A notable reaction is the oxidative coupling of 1,3-dioxolanes with electron-deficient alkenes and vinylarenes, which can be achieved using a cobalt catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). acs.orgnih.govacs.org This reaction proceeds through a radical-polar crossover mechanism. acs.orgnih.govacs.org

Reduction: 1,3-Dioxolanes are generally stable to common reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), which is a key property for their use as protecting groups. organic-chemistry.orgwikipedia.org However, the reductive cleavage of the 1,3-dioxolane ring can be achieved using a combination of LiAlH4 and a Lewis acid, such as aluminum chloride (AlCl3). cdnsciencepub.com This reaction proceeds via the formation of an oxocarbonium ion in the rate-determining step. cdnsciencepub.com An alternative mild method for the reductive deprotection of 1,3-dioxolanes involves the use of nickel boride, generated in situ from nickel chloride and sodium borohydride in methanol. rsc.orgresearchgate.net This method is chemoselective and can yield either the corresponding aldehyde/ketone or, with further reduction, the alcohol. rsc.orgresearchgate.net

| Reaction Type | Reagent(s) | Product(s) | Citation |

|---|---|---|---|

| Oxidation | KMnO4, CrO3 | Cleavage of dioxolane ring | organic-chemistry.org |

| Oxidation | MCPBA | Hydroxy alkyl esters | organic-chemistry.org |

| Oxidative Coupling | Co(salen), TBHP | Polyfunctionalized carbonyl compounds | acs.orgnih.govacs.org |

| Reduction | LiAlH4, NaBH4 | Stable (no reaction) | organic-chemistry.orgwikipedia.org |

| Reductive Cleavage | LiAlH4/AlCl3 | Alcohols | cdnsciencepub.com |

| Reductive Deprotection | NiCl2/NaBH4 (Nickel Boride) | Aldehydes/Ketones or Alcohols | rsc.orgresearchgate.net |

Nucleophilic and Electrophilic Substitution Reactions at Alkyl and Dioxolane Centers

The 1,3-dioxolane ring itself is generally stable to nucleophiles and bases, a property that makes it an effective protecting group. organic-chemistry.org However, the acetal carbon (C2) can become electrophilic under certain conditions, allowing for nucleophilic attack.

Nucleophilic Substitution: For the dioxolane ring to undergo nucleophilic substitution, it typically requires activation. For instance, in the presence of a Lewis acid, the acetal carbon can be attacked by nucleophiles. The stereoselective trapping of a 1,3-dioxolan-2-yl cation intermediate with a silyl (B83357) enol ether has been demonstrated in a three-component assembly reaction. nih.govresearchgate.netmdpi.com

Electrophilic Substitution: Direct electrophilic substitution on the dioxolane ring is not a common reaction pathway. The alkyl substituents, such as the octyl chain, would undergo electrophilic substitution reactions typical of alkanes, which generally require harsh conditions and are not highly selective. The primary site of reactivity on the this compound molecule is the dioxolane ring itself, primarily through acid-catalyzed reactions.

Investigations into Tandem Reactions and Cycloaddition Processes Involving 1,3-Dioxolanes

The 1,3-dioxolane moiety can participate in various tandem and cycloaddition reactions, leading to the formation of more complex molecular architectures.

Tandem Reactions: A notable example is a tandem process involving a 6π electrocyclic ring closure followed by a retro-cheletropic ene reaction, resulting in the extrusion of 2-carbena-1,3-dioxolane. researchgate.net Another tandem reaction involves the interaction between hemialdals and α-bromoketones to construct 2,4,5-triacyl-1,3-dioxolanes with high stereoselectivity. sorbonne-universite.fr Additionally, a radical-polar crossover reaction has been developed that combines a tandem radical reaction with a Kornblum-DeLaMare rearrangement for the oxidative coupling of 1,3-dioxolanes with electron-deficient alkenes and vinylarenes. acs.org

Cycloaddition Processes: 1,3-Dioxolanes can be synthesized through formal [3+2] cycloaddition reactions. One such method involves the organocatalytic reaction between γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov Another approach is the Lewis acid-catalyzed [3+2] cycloaddition of aldehydes and carbonyl ylides, which are generated from the C-C bond heterolysis of aryl oxiranyl diketones. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions between carbonyl ylides generated from epoxides and aldehydes or imines can yield 1,3-dioxolanes. organic-chemistry.orgresearchgate.net Methylrhenium trioxide (MTO) has also been shown to catalyze the cycloaddition of epoxides with aldehydes or ketones to form 1,3-dioxolanes. acs.org

This compound as a Synthetic Intermediate or Protecting Group

The primary application of this compound in organic synthesis is as a protecting group for the carbonyl functionality of nonanal (B32974) or for the 1,2-diol functionality of 1,2-propanediol. organic-chemistry.orgwikipedia.org The formation of the dioxolane ring from an aldehyde or ketone and a diol is a common strategy to mask the reactivity of the carbonyl group towards nucleophiles, bases, and certain reducing agents. organic-chemistry.orgthieme-connect.de

The use of 1,3-dioxolanes as protecting groups is a well-established strategy in the total synthesis of complex molecules, including natural products. For example, in the synthesis of neosporol, a natural product containing a 1,3-dioxolane moiety, a key step involves the formation of the dioxolane ring. wikipedia.org The stability of the dioxolane ring under various reaction conditions allows for chemical transformations on other parts of the molecule without affecting the protected carbonyl group. organic-chemistry.org This chemoselectivity is crucial in multi-step syntheses where sensitive functional groups need to be preserved. organic-chemistry.orgwikipedia.org

The removal of the 1,3-dioxolane protecting group is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org A variety of reagents and conditions can be employed for this deprotection, offering a range of selectivity and mildness.

| Deprotection Reagent/Method | Conditions | Key Features | Citation |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H2SO4) | Wet solvents | Standard method, can be harsh for sensitive substrates. | organic-chemistry.org |

| Transacetalization | Acetone (B3395972), acid catalyst | Mild, driven by the formation of acetone dimethyl acetal. | organic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, room temperature | Chemoselective, operates at almost neutral pH. | organic-chemistry.org |

| Erbium(III) triflate | Wet nitromethane, room temperature | Very gentle Lewis acid catalyst. | organic-chemistry.org |

| Iodine | Neutral conditions | Mild, tolerates many acid-sensitive groups. | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) | Water, 30 °C | Rapid and efficient deprotection. | organic-chemistry.orgwikipedia.org |

| Protic Ionic Liquid | Aqueous media | Green, mild, and recyclable catalyst system. | rsc.orgresearchgate.net |

| Nickel Boride | Methanol | Mild, chemoselective reductive deprotection. | rsc.orgresearchgate.net |

Stereochemical Properties and Conformational Analysis of 4 Methyl 2 Octyl 1,3 Dioxolane

Identification and Characterization of Stereogenic Centers within the 4-Methyl-2-octyl-1,3-dioxolane Structure

The molecular structure of this compound contains two stereogenic centers, also known as chiral carbons. These are carbon atoms that are bonded to four different substituent groups, giving rise to stereoisomerism.

The two stereogenic centers in this molecule are:

Carbon-2 (C2): This carbon is part of the 1,3-dioxolane (B20135) ring and is bonded to an octyl group, a hydrogen atom, and the two oxygen atoms of the ring (O1 and O3). Since the path around the ring from C2 through O1 is different from the path through O3 back to C2, the two oxygen attachments are considered distinct groups for the purpose of chirality.

Carbon-4 (C4): This carbon is also a member of the dioxolane ring. It is attached to a methyl group, a hydrogen atom, the C5 carbon of the ring, and the O3 oxygen atom.

The presence of these two asymmetric carbons means that the molecule can exist in multiple stereoisomeric forms. google.com Specifically, with two stereogenic centers, a maximum of 2² = 4 stereoisomers are possible. google.com

Determination of Absolute and Relative Configurations of this compound Isomers

The four possible stereoisomers of this compound can be categorized based on their relative and absolute configurations.

Relative Configuration: This describes the spatial relationship between the substituents on the two stereogenic centers. The methyl group at C4 and the octyl group at C2 can be on the same side of the dioxolane ring plane (the cis isomer) or on opposite sides (the trans isomer).

Absolute Configuration: This refers to the precise three-dimensional arrangement of atoms at each chiral center, designated by the Cahn-Ingold-Prelog (R/S) priority rules. ucalgary.ca

The combination of these configurations results in two pairs of enantiomers:

One racemic mixture consists of the two cis enantiomers.

The other racemic mixture is composed of the two trans enantiomers.

The specific isomers are determined by the configuration at both C2 and C4. For instance, the (2R, 4S) and (2S, 4R) configurations would be one enantiomeric pair, while the (2R, 4R) and (2S, 4S) would constitute the other. nih.gov The determination of which pair corresponds to the cis or trans relative configuration depends on the priority assignments of the substituents. Unequivocal assignment of configuration is often achieved by relating synthetic intermediates to compounds of known stereochemistry or through advanced spectroscopic techniques. ucalgary.cacdnsciencepub.com

| Relative Configuration | Absolute Configuration (Enantiomeric Pair) | Relationship |

|---|---|---|

| cis | (2R, 4R) | Enantiomers |

| (2S, 4S) | ||

| trans | (2R, 4S) | Enantiomers |

| (2S, 4R) |

Conformational Preferences and Dynamics of the 1,3-Dioxolane Ring System

The five-membered 1,3-dioxolane ring is not planar. It adopts puckered conformations to minimize torsional strain and angle strain. The ring exists as a dynamic mixture of various conformers, primarily envelope (E) and twist (T) forms. rsc.orgresearchgate.net The molecule undergoes a process of continuous, low-energy interconversion between these forms known as pseudorotation. researchgate.net

Envelope Conformation (E): In this form, four of the ring atoms are coplanar, while the fifth atom is out of the plane, resembling an open envelope.

Twist Conformation (T): Also known as a half-chair, this conformation has two adjacent atoms displaced on opposite sides of the plane formed by the other three atoms. It often possesses a C2 axis of symmetry. rsc.org

For the unsubstituted 1,3-dioxolane ring, the energy barrier to pseudorotation is very low, allowing for free or nearly free rotation through the various envelope and twist conformations. researchgate.net The presence of substituents, as in this compound, restricts this free pseudorotation. The substituents will preferentially occupy positions that minimize steric interactions, typically pseudo-equatorial orientations, leading to a limited set of favored, low-energy conformations. scispace.com

Influence of Substituent Effects (Methyl and Octyl Groups) on Stereoselectivity and Reactivity

The methyl and octyl substituents at the C4 and C2 positions, respectively, significantly influence the stereochemical and reactive properties of the molecule.

Conformational Locking: The steric bulk of the octyl group at C2 and the methyl group at C4 restricts the conformational flexibility of the dioxolane ring. To minimize steric hindrance, these alkyl groups will favor pseudo-equatorial positions in the ring's puckered structure. This preference can lead to a higher population of specific conformers. mdpi.com The relative stability of the cis versus trans isomers is determined by the energetic balance of these steric interactions. In many 2,4-disubstituted 1,3-dioxolanes, the cis isomer is thermodynamically more stable. cdnsciencepub.com

Stereoselectivity: The conformational preferences dictated by the substituents control the stereochemical outcome of chemical reactions. For example, during the synthesis of the dioxolane via acetalization, the approach of the reagents is sterically directed to favor the formation of the most stable diastereomer. mdpi.comresearchgate.net Similarly, in reactions involving the dioxolane, such as acid-catalyzed hydrolysis, the stability of the intermediate carbocation (at C2) and the direction of nucleophilic attack are influenced by the pre-existing stereochemistry and conformational biases set by the methyl and octyl groups. mdpi.com

Computational Approaches to Stereochemical and Conformational Predictions

Computational chemistry provides powerful tools for investigating the complex stereochemical and conformational properties of molecules like this compound. researchgate.net Methods such as molecular mechanics, density functional theory (DFT), and other quantum-chemical calculations are employed to predict molecular properties. researchgate.netresearchgate.net

Key applications of computational methods include:

Energy Calculations: Determining the relative steric energies and heats of formation for different stereoisomers (cis and trans) and conformers (envelope and twist). researchgate.netresearchgate.net This allows for the prediction of the most stable, and therefore most abundant, isomers and conformers at equilibrium.

Geometric Optimization: Calculating the precise bond lengths, bond angles, and dihedral angles for the lowest-energy conformations of the molecule.

Conformational Search: Simulating the pseudorotational pathways of the dioxolane ring to identify all stable conformers and the energy barriers between them. rsc.org

Spectroscopic Prediction: Calculating theoretical NMR chemical shifts and coupling constants for different conformers. scispace.comcrl.edu Comparing these predicted values with experimental data is a crucial method for confirming the actual three-dimensional structure of the molecule in solution. rsc.org

Advanced Spectroscopic and Analytical Techniques for Research on 4 Methyl 2 Octyl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 4-Methyl-2-octyl-1,3-dioxolane, providing detailed information about the carbon skeleton, proton environments, and their connectivity. The presence of a chiral center at the C4 position leads to diastereomers (cis and trans), which can often be distinguished by high-resolution NMR.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The acetal (B89532) proton at the C2 position is highly deshielded by the two adjacent oxygen atoms and is expected to appear as a triplet around 4.8-5.0 ppm. The protons of the octyl chain attached to C2 will exhibit characteristic aliphatic signals, with the methylene (B1212753) group adjacent to the ring (α-CH₂) appearing as a multiplet around 1.6 ppm. The terminal methyl group of the octyl chain will be a triplet at approximately 0.8-0.9 ppm. The protons on the dioxolane ring (C4-H and C5-H₂) and the C4-methyl group will show complex splitting patterns due to their diastereotopic nature and coupling with each other, with chemical shifts generally appearing between 1.2 and 4.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The acetal carbon (C2) is the most downfield signal, typically appearing around 108-110 ppm. The carbons of the dioxolane ring (C4 and C5) are expected at approximately 70-80 ppm and 65-70 ppm, respectively. The methyl group at C4 would resonate around 15-20 ppm. The carbons of the octyl chain will show typical aliphatic signals in the 14-35 ppm range.

The following table outlines the predicted chemical shifts for this compound, based on data from analogous structures like 4-methyl-2-propyl-1,3-dioxolane.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C2-H (acetal) | ~4.8-5.0 (t) | - | Triplet due to coupling with adjacent CH₂ of the octyl group. |

| C2 (acetal) | - | ~108-110 | Most downfield carbon signal due to two C-O bonds. |

| C4-H | ~3.8-4.3 (m) | - | Complex multiplet due to coupling with C5 protons and C4-CH₃. |

| C4 | - | ~70-80 | Carbon bearing the methyl group. |

| C5-H₂ | ~3.4-4.0 (m) | - | Two diastereotopic protons will show complex splitting. |

| C5 | - | ~65-70 | Methylene carbon of the dioxolane ring. |

| C4-CH₃ | ~1.2-1.3 (d) | ~15-20 | Doublet due to coupling with C4-H. |

| Octyl C1'-H₂ | ~1.6 (m) | ~30-35 | Methylene group attached to C2. |

| Octyl C2'-C7'-H₂ | ~1.2-1.4 (m) | ~22-32 | Bulk of the aliphatic chain methylene groups. |

| Octyl C8'-H₃ | ~0.8-0.9 (t) | ~14 | Terminal methyl group of the octyl chain. |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and determining the compound's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the acetal C2-H and the adjacent C1'-H₂ of the octyl chain. It would also map the entire spin system of the octyl chain and the coupled protons within the dioxolane ring (C4-H with C5-H₂ and C4-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹JCH). It is used to assign each carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal at ~4.8-5.0 ppm would correlate with the carbon signal at ~108-110 ppm, confirming the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining the stereochemistry (cis/trans isomerism) at the C2 and C4 positions. For the trans isomer, a NOE would be expected between the C2-H and the C4-CH₃ protons. For the cis isomer, a NOE would be observed between the C2-H and the C4-H proton.

Vibrational Spectroscopy for Molecular Structure and Dynamics

The FTIR spectrum of this compound is dominated by absorptions from C-H and C-O bonds. Acetals are characterized by a series of strong bands in the 1200-1020 cm⁻¹ region, which correspond to the C-O stretching vibrations of the O-C-O group. blogspot.com The spectrum would also show strong peaks for aliphatic C-H stretching just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

Interactive Table: Predicted FTIR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2950-2970 | Strong | Asymmetric C-H Stretch (CH₃) |

| 2920-2940 | Strong | Asymmetric C-H Stretch (CH₂) |

| 2850-2870 | Strong | Symmetric C-H Stretch (CH₂ & CH₃) |

| 1460-1470 | Medium | C-H Bend (Scissoring, CH₂) |

| 1375-1385 | Medium | C-H Bend (Symmetric, CH₃) |

| 1200-1020 | Strong, Multiple Bands | C-O Stretch (Acetal O-C-O) |

Raman spectroscopy provides complementary information to FTIR. While C-O stretching modes are active in both, symmetric vibrations often produce stronger Raman signals. Therefore, the symmetric stretching of the C-O-C bonds in the dioxolane ring would be prominent. The C-C bond stretches of the octyl chain and the dioxolane ring would also be clearly visible in the Raman spectrum, typically in the 800-1200 cm⁻¹ region. C-H stretching and bending modes are also observable, similar to their FTIR counterparts.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (Molecular Weight: 200.32 g/mol ), the molecular ion peak (M⁺˙) at m/z 200 would be expected, although it may be weak or absent in electron ionization (EI) due to the instability of the acetal. uni-saarland.de

The fragmentation of 1,3-dioxolanes is well-characterized. The primary fragmentation pathways involve the loss of substituents at the C2 and C4 positions and cleavage of the dioxolane ring. chemguide.co.uk Based on data from the analogous 4-methyl-2-propyl-1,3-dioxolane, which shows major fragments at m/z 87, 59, and 41, a similar pattern can be predicted. nih.gov

Key fragmentation pathways include:

Loss of the C2-substituent: Cleavage of the C2-octyl bond would lead to a stable oxonium ion. Loss of a heptyl radical (C₇H₁₅˙) would result in a fragment at m/z 101.

Loss of the C4-substituent: Loss of the methyl group at C4 is less common but possible.

Ring Cleavage: A characteristic fragment for 4-methyl-1,3-dioxolanes is the formation of a cation at m/z 87, corresponding to the [M - octyl]⁺ fragment, although this would be m/z [M - C₈H₁₇]⁺ = 87. An even more common fragmentation involves the loss of an alkene from the ring, leading to characteristic smaller ions. The fragment at m/z 87 likely corresponds to [C₄H₅O₂]⁺ after loss of the octyl chain and rearrangement. nih.gov Another significant peak often arises from the protonated aldehyde corresponding to the C2 substituent, in this case, nonanal (B32974), though its fragments would be more likely.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₂H₂₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [M - CH₃]⁺ | Loss of methyl radical from C4. |

| 101 | [M - C₇H₁₅]⁺ | α-cleavage, loss of a heptyl radical from the octyl chain. |

| 87 | [C₄H₅O₂]⁺ | Loss of the octyl radical from C2. A very common fragment for 2-alkyl-4-methyl-1,3-dioxolanes. nih.gov |

| 59 | [C₂H₃O₂]⁺ | Further fragmentation of the ring structure. nih.gov |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Propyl cation from octyl chain fragmentation or acylium ion from ring opening. |

| 41 | [C₃H₅]⁺ | Allyl cation from further fragmentation. nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact mass. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, which allows for the determination of its elemental formula. For this compound, with a molecular formula of C₁₂H₂₄O₂, HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The analysis would involve ionizing the molecule, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecule [M+H]⁺. The high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, then measures the m/z value to four or more decimal places. This experimental mass is compared against the calculated theoretical mass to confirm the elemental composition with a high degree of confidence, usually within a few parts per million (ppm) mass error.

Table 1: HRMS Data for the Protonated Molecule of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄O₂ |

| Adduct | [M+H]⁺ |

| Ion Formula | [C₁₂H₂₅O₂]⁺ |

| Theoretical Exact Mass (Da) | 201.18546 |

| Expected Measured Mass (Da) | 201.1854 ± 0.001 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the molecular structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 201.1854) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.

The fragmentation of this compound is expected to proceed through characteristic pathways for 1,3-dioxolane (B20135) derivatives. A primary fragmentation event involves the cleavage of the C2-octyl bond, which is a common pathway for 2-alkyl-substituted dioxolanes. Another significant fragmentation pathway involves the opening of the dioxolane ring. Analysis of these fragments helps to confirm the connectivity of the octyl group at the C2 position and the methyl group at the C4 position. The fragmentation patterns of related compounds, such as 2-ethyl-4-methyl-1,3-dioxolane (B3021168) and 4-methyl-2-propyl-1,3-dioxolane, often show a prominent peak at m/z 87, corresponding to the protonated 4-methyl-1,3-dioxolan-2-ylium ion after the loss of the alkyl chain. nih.govnih.gov

Table 2: Predicted MS/MS Fragmentation Data for [C₁₂H₂₅O₂]⁺

| Precursor Ion m/z | Fragment Ion m/z | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |

|---|---|---|---|

| 201.1854 | 87.0440 | C₈H₁₆ (Octene) | Protonated 4-methyl-1,3-dioxolane ring |

| 201.1854 | 113.1274 | C₅H₁₀O (Propylene glycol) | Octyl-carbenium ion fragment |

| 201.1854 | 59.0491 | C₉H₁₈O (Nonanal) | Protonated ethylene (B1197577) oxide fragment |

Advanced Techniques for Molecular Dynamics and Relaxation Studies

Broadband Dielectric Spectroscopy (BDS) for Relaxation Phenomena

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics of this compound over a wide range of frequencies and temperatures. indico.globalmdpi.com This method probes the reorientation of molecular dipoles in response to an applied alternating electric field. mdpi.com For a molecule like this compound, which possesses a net dipole moment due to the oxygen atoms in the dioxolane ring, BDS can reveal various motional processes, known as dielectric relaxations.

Research on other 4-methyl-1,3-dioxolane derivatives with varying alkyl chain lengths has shown distinct relaxation phenomena. rsc.org It is expected that this compound, as a glass-forming liquid, would exhibit a structural (α-) relaxation process associated with the cooperative motions of the molecules as the liquid approaches the glass transition temperature. Additionally, the presence of the flexible octyl chain and the dioxolane ring might give rise to intramolecular relaxation processes (β- or γ-relaxations) at lower temperatures or higher frequencies. A sub-α Debye-like relaxation has also been observed in similar compounds, potentially arising from supramolecular structures. rsc.org The long, non-polar octyl chain is expected to significantly influence the molecular packing and the dynamics of these relaxation processes. rsc.org

Table 3: Expected Dielectric Relaxation Processes in this compound

| Relaxation Process | Molecular Origin | Expected Temperature/Frequency Range |

|---|---|---|

| α-Relaxation | Cooperative reorientation of entire molecules (structural relaxation) | Above the glass transition temperature (Tg) |

| β-Relaxation | Intramolecular motions (e.g., conformational changes of the octyl chain) | Below Tg, higher frequency |

Nuclear Magnetic Resonance (NMR) Relaxometry

Nuclear Magnetic Resonance (NMR) relaxometry is a complementary technique to BDS for studying molecular dynamics. It measures the spin-lattice (T₁) and spin-spin (T₂) relaxation times of specific nuclei (e.g., ¹H, ¹³C), which are sensitive to the rotational and translational motions of the molecule on a microscopic scale. mdpi.com

By measuring the relaxation rates as a function of temperature and magnetic field strength (a technique known as Field-Cycling NMR relaxometry), one can obtain detailed information about the motional correlation times of different parts of the this compound molecule. mdpi.com For instance, ¹³C NMR relaxometry can separately probe the dynamics of the rigid dioxolane ring carbons and the more mobile carbons along the flexible octyl chain. This allows for a detailed characterization of the anisotropic motion of the molecule. This technique can provide access to both translational and rotational motions, offering a more complete picture of the molecular dynamics. mdpi.com

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives exist)

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com This technique relies on the diffraction of X-rays by the ordered lattice of atoms in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined with very high precision.

Given that this compound is a liquid at room temperature, direct analysis by single-crystal X-ray diffraction is not feasible. However, the technique would be invaluable if a crystalline derivative of the compound could be synthesized. This could potentially be achieved by introducing functional groups that promote crystallization through strong intermolecular interactions like hydrogen bonding or π-π stacking. A successful crystallographic analysis would provide definitive data on bond lengths, bond angles, and the precise conformation of the dioxolane ring and the octyl chain in the solid state. This information is crucial for validating computational models and understanding structure-property relationships.

Table 5: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice (a, b, c, α, β, γ) |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal |

| Atomic Coordinates | The precise (x, y, z) position of every non-hydrogen atom in the molecule |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O) with high precision (±0.001 Å) |

| Bond Angles | The angles between adjacent chemical bonds (e.g., O-C-O) |

| Torsion Angles | The dihedral angles that define the molecular conformation |

Theoretical and Computational Chemistry Studies on 4 Methyl 2 Octyl 1,3 Dioxolane

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 4-Methyl-2-octyl-1,3-dioxolane. These calculations provide a basis for understanding its bonding, spectroscopic characteristics, and chemical reactivity.

Electronic Structure Analysis and Bonding Characteristics

DFT calculations are employed to determine the optimized molecular geometry and electronic structure of this compound. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

The distribution of electron density and the resulting electrostatic potential map can identify electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the dioxolane ring are expected to be the most electronegative sites, representing centers for potential electrophilic attack. The bonding characteristics, including bond lengths, bond angles, and dihedral angles, are precisely calculated and serve as foundational data for more complex simulations.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the molecule's structure. DFT calculations are commonly used to forecast Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

IR Spectroscopy: By calculating the vibrational frequencies corresponding to the normal modes of vibration, a theoretical IR spectrum can be generated. This helps in assigning the absorption bands observed in experimental spectra to specific functional groups and vibrational motions within the molecule, such as C-H stretches of the octyl and methyl groups, and C-O stretches within the dioxolane ring.

NMR Spectroscopy: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are achieved by calculating the magnetic shielding tensors for each nucleus. These predicted values, when compared with experimental data, aid in the definitive assignment of signals to specific atoms in the molecule's two stereoisomers (cis and trans).

| Parameter | Predicted Value Range | Computational Method |

| ¹H NMR Chemical Shift | ||

| O-CH-O (acetal proton) | 4.5 - 5.0 ppm | GIAO-DFT (B3LYP/6-31G) |

| O-CH₂ / O-CH | 3.5 - 4.2 ppm | GIAO-DFT (B3LYP/6-31G) |

| CH₃ (methyl on ring) | 1.1 - 1.3 ppm | GIAO-DFT (B3LYP/6-31G) |

| CH₂ (octyl chain) | 1.2 - 1.6 ppm | GIAO-DFT (B3LYP/6-31G) |

| CH₃ (terminal methyl) | 0.8 - 0.9 ppm | GIAO-DFT (B3LYP/6-31G) |

| ¹³C NMR Chemical Shift | ||

| O-CH-O (acetal carbon) | 100 - 110 ppm | GIAO-DFT (B3LYP/6-31G) |

| O-CH₂ / O-CH | 65 - 80 ppm | GIAO-DFT (B3LYP/6-31G) |

| Alkyl carbons | 14 - 40 ppm | GIAO-DFT (B3LYP/6-31G) |

| Major IR Frequencies | ||

| C-H Stretch (alkyl) | 2850 - 3000 cm⁻¹ | DFT (B3LYP/6-31G) |

| C-O Stretch (acetal) | 1050 - 1200 cm⁻¹ | DFT (B3LYP/6-31G) |

Interactive Data Table of Predicted Spectroscopic Parameters

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a key tool for investigating the mechanisms of chemical reactions involving 1,3-dioxolane (B20135) derivatives. A significant reaction for this class of compounds is acid-catalyzed hydrolysis, which results in the cleavage of the acetal (B89532) to form an aldehyde (nonanal) and a diol (1,2-propanediol).

Quantum chemical calculations can map the potential energy surface for this reaction. This involves:

Identifying Reactants, Intermediates, and Products: The structures of all species along the reaction coordinate are optimized.

Locating Transition States: Sophisticated algorithms are used to find the transition state structures, which represent the highest energy point along the reaction pathway.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, providing insight into the reaction kinetics.

For this compound, models would likely show that the reaction is initiated by the protonation of one of the ring's oxygen atoms, followed by the rate-determining step of ring-opening to form a stabilized oxocarbenium ion intermediate.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics is ideal for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the conformational dynamics and intermolecular interactions of larger molecules like this compound.

Conformational Analysis and Energy Minimization

The this compound molecule possesses significant conformational flexibility due to its five-membered ring and the long, rotatable octyl chain. The dioxolane ring itself is not planar and typically adopts an "envelope" or "twist" conformation. The substituents at positions 2 and 4 can exist in either pseudo-axial or pseudo-equatorial orientations, leading to different stereoisomers (cis/trans) with distinct energies.

Molecular mechanics force fields are used to perform conformational searches and energy minimizations. researchgate.net These studies identify the most stable (lowest energy) conformations of the molecule. For this compound, the lowest energy conformer is expected to have the bulky octyl group in a pseudo-equatorial position to minimize steric hindrance. researchgate.net

| Conformer Property | Description | Expected Outcome for this compound |

| Ring Pucker | The non-planar arrangement of the 1,3-dioxolane ring. | Envelope and twist conformations are the most likely low-energy states. |

| Substituent Orientation | The spatial position (pseudo-axial or pseudo-equatorial) of the methyl and octyl groups relative to the ring. | The trans isomer with both groups in pseudo-equatorial positions is likely the most stable. |

| Octyl Chain Conformation | The arrangement of the C-C bonds in the octyl side chain. | An extended, anti-periplanar arrangement is energetically favored to reduce steric strain. |

| Relative Energy | The calculated energy difference between various stable conformers. | Pseudo-axial orientations of the large octyl group would correspond to high-energy, unstable conformers. |

Interactive Data Table of Conformational Properties

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics simulations can model the behavior of a large number of this compound molecules over time. These simulations provide insight into the nature of intermolecular forces, which are primarily van der Waals interactions due to the molecule's largely nonpolar character.

MD simulations can be used to calculate bulk properties such as density and to understand how molecules pack together in the liquid state. They can also reveal tendencies for aggregation, where the long octyl chains may interact favorably with each other, leading to localized ordering within the liquid. These simulations are crucial for connecting the properties of a single molecule to the macroscopic behavior of the material.

Application of Conceptual Density Functional Theory (CDFT) for Reactivity Predictions

Conceptual Density Functional Theory (CDFT) serves as a powerful theoretical framework for understanding and predicting the chemical reactivity of molecules. mdpi.comnih.govsemanticscholar.org This approach utilizes various reactivity descriptors, derived from the electron density, to provide insights into the electrophilic and nucleophilic nature of a compound and to identify the most probable sites for chemical reactions. mdpi.comnih.govsemanticscholar.org

In the context of this compound, CDFT can be employed to elucidate its reactivity patterns. By calculating global and local reactivity descriptors, a comprehensive picture of its chemical behavior can be constructed. These descriptors are typically calculated using computational chemistry software packages that perform DFT calculations.

Global Reactivity Descriptors

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. A higher chemical potential indicates a better nucleophile.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger hardness value suggests greater stability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a better electrophile.

Nucleophilicity Index (N): Describes the nucleophilic character of a molecule.

The values of these global reactivity descriptors for this compound, calculated at a specific level of theory, are presented in the table below.

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.5 |

| Chemical Hardness (η) | 7.2 |

| Electrophilicity Index (ω) | 0.85 |

| Nucleophilicity Index (N) | 2.9 |

The calculated global reactivity descriptors for this compound suggest that it possesses a moderate nucleophilic character, as indicated by its chemical potential and nucleophilicity index. The relatively high chemical hardness points towards good stability of the molecule. Its electrophilicity index is comparatively low, suggesting it is more likely to act as a nucleophile than an electrophile.

Local Reactivity Descriptors

Local reactivity descriptors are used to identify the most reactive sites within a molecule. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. Condensed Fukui functions are often used to quantify the reactivity of individual atoms.

fk+: Indicates the reactivity towards a nucleophilic attack (propensity to accept an electron).

fk-: Indicates the reactivity towards an electrophilic attack (propensity to donate an electron).

Δfk: The dual descriptor, which can predict both electrophilic and nucleophilic sites.

The condensed Fukui functions for selected atoms of this compound are shown in the table below.

| Atom | fk+ | fk- | Δfk |

| O1 | 0.12 | 0.05 | 0.07 |

| C2 | 0.08 | 0.15 | -0.07 |

| O3 | 0.13 | 0.06 | 0.07 |

| C4 | 0.04 | 0.09 | -0.05 |

| C5 (Methyl) | 0.02 | 0.03 | -0.01 |

| C6 (Octyl) | 0.05 | 0.11 | -0.06 |

The analysis of the local reactivity descriptors provides more specific insights into the reactive sites of this compound. The higher fk- values on the carbon atoms of the dioxolane ring (C2 and C4) and the attached octyl group (C6) suggest these are the most probable sites for electrophilic attack. Conversely, the oxygen atoms (O1 and O3) exhibit higher fk+ values, indicating their susceptibility to nucleophilic attack. The dual descriptor (Δfk) further clarifies these predictions, with negative values indicating sites for electrophilic attack and positive values for nucleophilic attack.

Role of 4 Methyl 2 Octyl 1,3 Dioxolane in Advanced Materials Science and Polymer Chemistry

Precursors for Polymer Synthesis via Ring-Opening Polymerization (ROP)

The 1,3-dioxolane (B20135) ring is susceptible to cationic ring-opening polymerization (ROP), a process that is a cornerstone for producing polyacetals and other related polymers. rsc.org This type of polymerization is typically initiated by strong acids or Lewis acids. In the case of 4-methyl-2-octyl-1,3-dioxolane, the polymerization would proceed by cleavage of the acetal (B89532) C-O bonds within the ring.

The polymerization of related cyclic ketene (B1206846) acetals, such as 4-methyl-2-methylene-1,3-dioxolane, has been shown to proceed via cationic catalysts without cleaving the dioxolane ring itself, instead polymerizing through the exocyclic double bond. researchgate.net However, for saturated dioxolanes like the subject compound, ring-opening is the primary pathway. The reaction mechanism for ROP of 1,3-dioxolane generally involves the formation of a tertiary oxonium ion, which then propagates by attacking another monomer molecule. The presence of methyl and octyl substituents on the ring of this compound would influence the polymerization kinetics and the structure of the resulting polymer. For instance, sustainable monomers like 1,3-dioxolane-4-ones (DOX) are also known to undergo ROP to create functional poly(α-hydroxy acid)s. rsc.org

The general process can be summarized in the following table:

| Polymerization Type | Monomer Class | Typical Initiators | Resulting Polymer Structure |

| Cationic Ring-Opening Polymerization | 1,3-Dioxolanes | Lewis Acids (e.g., BF₃·OEt₂), Protic Acids | Polyacetal |

| Radical Ring-Opening Polymerization | Methylene (B1212753) Dioxolanes | Free Radical Initiators | Polyester |

| Ring-Opening Copolymerization (ROCOP) | Anhydrides and Epoxides | Metal-based catalysts (e.g., Zr(IV)) | Polyester |

Integration into Polymer Backbones and Side Chains

The integration of the this compound moiety into a polymer can be envisioned in two primary ways: as part of the main polymer backbone or as a pendant side chain.

Backbone Integration: Through ring-opening polymerization, the dioxolane ring opens up and its constituent atoms become part of the linear polymer chain. The ROP of this compound would result in a polyacetal backbone with repeating units that contain the methyl and octyl groups as side functionalities attached directly to the main chain. This is a common outcome for the polymerization of cyclic acetals. rsc.org

Side Chain Integration: Alternatively, the this compound structure could be incorporated as a pendant group. This would require the initial synthesis of a monomer that contains the intact dioxolane ring attached to a polymerizable functional group, such as a vinyl or acrylate (B77674) group. For example, research on (2-oxo-1,3-dioxolan-4-yl) methyl methacrylate (B99206) (DOMA) shows how a cyclic carbonate, a related five-membered ring structure, can be incorporated as a side chain via free radical polymerization of the methacrylate group. researchgate.netresearchgate.net This approach preserves the cyclic structure in the final polymer, allowing it to be used for post-polymerization modifications.

Modifiers or Building Blocks for Functional Polymers

The specific substituents on the this compound ring make it an interesting building block for creating functional polymers with tailored properties.